molecular formula C14H17ClO3 B1326119 Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate CAS No. 951890-24-7

Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate

Cat. No.: B1326119
CAS No.: 951890-24-7
M. Wt: 268.73 g/mol
InChI Key: YTKUESWYSXJNLS-UHFFFAOYSA-N
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Description

Structural Characterization and IUPAC Naming

Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate is a substituted valeric acid derivative featuring a phenyl ring with chlorine and methyl substituents. Its IUPAC name, ethyl 5-(3-chloro-4-methylphenyl)-5-oxopentanoate , reflects its esterified pentanoic acid backbone, ketone group at position 5, and aromatic substitution pattern.

The structural formula (C₁₄H₁₇ClO₃) includes:

  • Ethyl ester group : Linked to the carboxylic acid moiety (CCOC(=O))
  • Pentanoate chain : A five-carbon chain terminating in a ketone (CCCC(=O))
  • Aromatic substituent : 3-chloro-4-methylphenyl group (C₁₀H₁₀ClO)

Key identifiers:

Property Value Source
SMILES CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)C)Cl
InChI InChI=1S/C14H17ClO3/c1-3-18-14(17)6-4-5-13(16)11-8-7-10(2)12(15)9-11/h7-9H,3-6H2,1-2H3

Registry Identification Analysis

CAS Number Verification (951890-24-7)

The compound is unambiguously identified by its CAS Registry Number 951890-24-7 , which is consistent across multiple chemical databases and commercial catalogs. This number ensures traceability in regulatory and research contexts.

MDL Number Classification (MFCD09801998)

The MFCD09801998 identifier classifies the compound within the MDL (Molecular Design Limited) database, facilitating integration with cheminformatics tools.

Nomenclature Variations and Isomeric Designations

Alternative names include:

  • Ethyl 5-oxo-5-(3-chloro-4-methylphenyl)valerate
  • 5-(3-Chloro-4-methylbenzoyl)valeric acid ethyl ester

Isomeric considerations :

Isomer Type Example Compound Distinguishing Feature
Positional isomer Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate (CAS 951890-15-6) Chlorine/methyl group positions
Functional isomer Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate (CAS 898752-64-2) Halogen substitution (Cl vs. F)

Molecular Formula and Composition (C₁₄H₁₇ClO₃)

The molecular formula C₁₄H₁₇ClO₃ confirms:

  • 14 carbon atoms : Distributed across the ethyl ester (2C), pentanoate chain (5C), and aromatic ring (7C)
  • Chlorine atom : At position 3 on the phenyl ring
  • Oxygen atoms : From ester (2O) and ketone (1O) groups

Elemental composition:

Element Count Percentage
C 14 62.57%
H 17 6.37%
Cl 1 13.19%
O 3 17.87%

Molecular Weight Determination (268.73 g/mol)

The molecular weight of 268.73 g/mol is calculated as: $$ \text{MW} = (14 \times 12.01) + (17 \times 1.008) + (35.45) + (3 \times 16.00) = 268.73 \, \text{g/mol} $$ This matches experimental data from mass spectrometry and computational tools.

Properties

IUPAC Name

ethyl 5-(3-chloro-4-methylphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO3/c1-3-18-14(17)6-4-5-13(16)11-8-7-10(2)12(15)9-11/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKUESWYSXJNLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate typically involves multi-step organic reactions. One common method starts with the chlorination of 4-methylphenyl compounds, followed by esterification and subsequent reactions to introduce the valerate group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Common in aromatic compounds, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Organic Synthesis

Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate serves as an important intermediate in organic synthesis. It is utilized to create more complex organic molecules through various reaction pathways, including:

  • Michael Addition Reactions: This compound can participate in Michael addition reactions, where it acts as a Michael donor to form enantioenriched products when combined with suitable acceptors .
  • Multicomponent Reactions: It is also involved in multicomponent reactions that yield polyfunctionalized heterocycles, which are essential in medicinal chemistry .

Biochemical Applications

In the realm of biochemistry, this compound has been studied for its interactions with enzymes and biological pathways:

  • Enzyme Interactions: this compound can interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of drugs and xenobiotics. These interactions can lead to either inhibition or activation of enzyme activity, influencing metabolic pathways.
  • Cellular Effects: The compound has been shown to affect cell signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can modulate gene expression by acting as a ligand for nuclear receptors.

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and materials:

  • Production of Pharmaceuticals: It serves as an intermediate for synthesizing pharmaceutical compounds, particularly those that require complex molecular architectures.
  • Agrochemical Formulations: The compound is also utilized in formulating agrochemicals, contributing to the development of pesticides and herbicides that are essential for modern agriculture.

Case Study 1: Enantioselective Synthesis

A study highlighted the use of this compound in enantioselective synthesis processes. Researchers demonstrated that when this compound was used as a Michael donor in reactions with nitroolefins under organocatalytic conditions, high yields and enantioselectivities were achieved . This showcases its potential utility in developing chiral compounds necessary for pharmaceutical applications.

Another investigation focused on the biological activity of this compound concerning its interactions with cytochrome P450 enzymes. The study revealed that this compound could significantly modulate enzyme activity, affecting drug metabolism rates and potentially altering pharmacokinetics in therapeutic settings. Such findings underscore the importance of understanding this compound's role in biochemical processes.

Mechanism of Action

The mechanism by which Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the application, but often involve binding to active sites or altering the function of target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Biological Activity

Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features an ester functional group and a substituted phenyl ring, which play critical roles in its biological interactions. The presence of the chlorine atom and the methyl group on the phenyl ring can influence its reactivity and binding affinity to various biological targets.

The compound's mechanism of action is multifaceted, involving interactions with enzymes and receptors that modulate various biochemical pathways:

  • Enzyme Interactions : this compound has been shown to interact with cytochrome P450 enzymes, which are vital for the metabolism of many xenobiotics and endogenous compounds. These interactions can lead to either activation or inhibition of enzymatic activity, depending on the specific enzyme involved.
  • Cell Signaling Pathways : This compound influences several cellular processes by modulating signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it may act as a ligand for nuclear receptors, affecting gene expression by altering transcriptional activity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibitory effects. For example, studies have reported its efficacy against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium .

Anticancer Potential

The compound has also been investigated for its anticancer potential. It has been found to inhibit tubulin polymerization, which is a critical mechanism in cancer cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance its cytotoxicity against cancer cell lines .

Case Studies

  • Inhibition of Tumor Growth : A study demonstrated that this compound significantly reduced tumor growth in murine models by inducing apoptosis in cancer cells. The compound's ability to disrupt microtubule dynamics was highlighted as a key factor in its anticancer activity.
  • Antibacterial Efficacy : In vitro assays showed that this compound had a minimum inhibitory concentration (MIC) lower than many standard antibiotics against MRSA strains, suggesting its potential as an alternative therapeutic agent .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate?

The synthesis typically involves two key steps:

  • Esterification : Reacting 5-oxovaleric acid with ethanol using sulfuric acid as a catalyst under reflux to form the ester backbone.
  • Friedel-Crafts Acylation : Introducing the 3-chloro-4-methylphenyl group via reaction with 3-chloro-4-methylbenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) . Industrial methods employ continuous flow reactors for scalability and yield optimization .

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

  • NMR and IR Spectroscopy : To confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) and substituent positions.
  • X-ray Diffraction (XRD) : For precise determination of molecular geometry. Software like SHELXL (for refinement) and ORTEP-III (for visualization) are critical for analyzing crystallographic data, especially for resolving twinned crystals or high-resolution structures .

Q. What chemical reactions does this compound undergo?

Common reactions include:

  • Oxidation : Conversion to 5-(3-chloro-4-methylphenyl)-5-oxovaleric acid using KMnO₄ or CrO₃.
  • Reduction : LiAlH₄ reduces the ketone to a secondary alcohol.
  • Nucleophilic Substitution : Halogen substituents (Cl) react with nucleophiles (e.g., methoxide) under basic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Methodological approaches include:

  • Catalyst Screening : Testing alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance Friedel-Crafts acylation efficiency.
  • Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Temperature Control : Lowering reaction temperatures to minimize side reactions in esterification .

Q. How do substituent variations on the phenyl ring influence biological activity?

Comparative studies using analogs reveal:

  • Electron-Withdrawing Groups (Cl, F) : Enhance binding to enzymes like cyclooxygenase-2 (COX-2), improving anti-inflammatory activity.
  • Steric Effects : Methyl groups at the 4-position reduce steric hindrance, increasing membrane permeability (see Table 1) .

Table 1 : Bioactivity of Analogous Compounds

CompoundSubstituentsIC₅₀ (Anti-inflammatory)
This compound3-Cl, 4-CH₃25 µM
Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate3-Cl, 4-Cl51 µM
Ethyl 5-(4-fluorophenyl)-5-oxovalerate4-F38 µM
Data sourced from in vitro assays .

Q. What computational strategies predict reactivity and target interactions?

  • Density Functional Theory (DFT) : Models electronic effects of substituents on reaction pathways.
  • Molecular Docking : Predicts binding affinity to biological targets (e.g., lysophosphatidic acid receptors) by simulating ligand-receptor interactions. Studies on similar compounds highlight the role of halogen bonds in stabilizing complexes .

Q. How can contradictions in biological activity data be resolved?

  • Structure-Activity Relationship (SAR) Studies : Systematically varying substituents to isolate key functional groups.
  • In Vivo vs. In Vivo Comparisons : Validating in vitro results using animal models to account for metabolic stability.
  • Pathway Analysis : RNA sequencing or proteomics to identify off-target effects .

Methodological Recommendations

  • For Crystallization Challenges : Use SHELXPRO for macromolecular refinement and solvent masking to improve electron density maps .
  • For Bioactivity Discrepancies : Cross-reference with analogs like chlorotoluron (a herbicide with similar substitution patterns) to identify shared mechanisms .

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